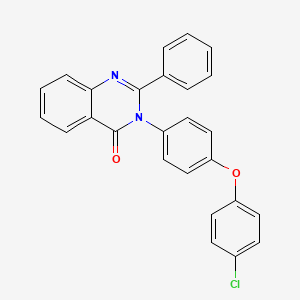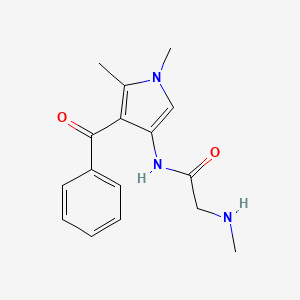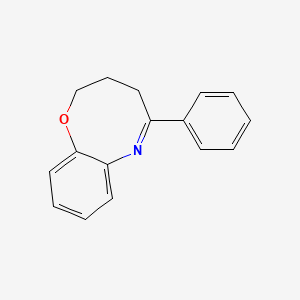
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- is a heterocyclic compound that features a benzene ring fused with an oxazine ring This compound is part of the benzoxazine family, known for its diverse chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- typically involves the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction can be carried out in a one-pot process by heating the reactants together. The reaction conditions often include:
Temperature: Typically around 100-150°C
Solvents: Common solvents include toluene or 1,4-dioxane
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and optimized reaction parameters ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form oxo-derivatives
Reduction: Reduction reactions can yield different hydrogenated forms
Substitution: Electrophilic and nucleophilic substitution reactions are common
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include various substituted benzoxazines and benzoxazinones, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor
Medicine: Explored for its anti-inflammatory, analgesic, and antibacterial properties
Industry: Utilized in the production of high-performance polymers and resins
Mecanismo De Acción
The mechanism of action of 2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of inflammatory mediators and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-1,3-Benzoxazine, 6-(1,1-dimethylethyl)-3,4-dihydro-3-phenyl-
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5
Uniqueness
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
87696-97-7 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
5-phenyl-3,4-dihydro-2H-1,6-benzoxazocine |
InChI |
InChI=1S/C16H15NO/c1-2-7-13(8-3-1)14-10-6-12-18-16-11-5-4-9-15(16)17-14/h1-5,7-9,11H,6,10,12H2 |
Clave InChI |
WSFAWCZQWWYLLL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=NC2=CC=CC=C2OC1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



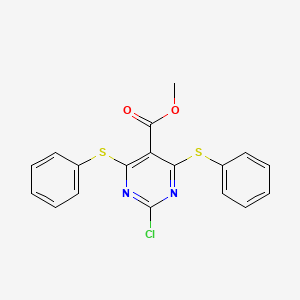
![3-[3-(2-Amino-6-methylpyridin-3-yl)sulfanyl-5-chloropyrazin-2-yl]sulfanyl-6-methylpyridin-2-amine](/img/structure/B14385635.png)
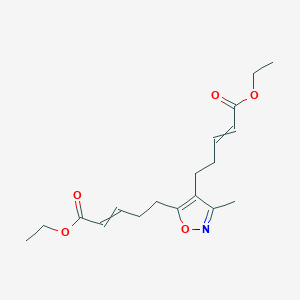
![5-[1-Hydroxy-1-(5-methylfuran-2-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14385656.png)


![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14385678.png)

![5-Chloro-1-[(1-phenylethoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14385688.png)
![Bis(2-{[(dimethylarsanyl)methyl]amino}ethyl) methylarsonite](/img/structure/B14385694.png)
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-(phenylsulfanyl)aniline](/img/structure/B14385698.png)
